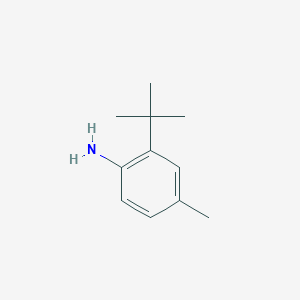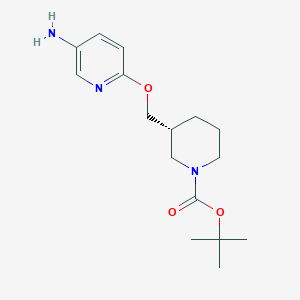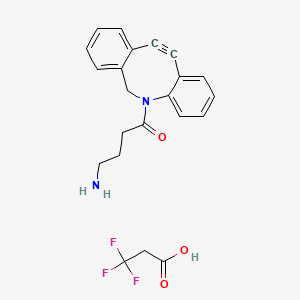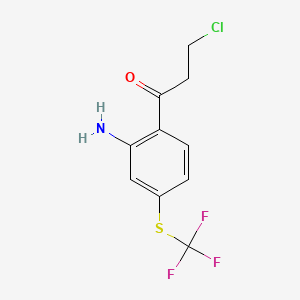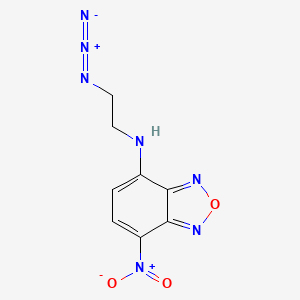
N-(2-Azidoethyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine can be achieved through a multi-step process. One common method involves the reaction of 7-nitrobenzo[c][1,2,5]oxadiazol-4-amine with 2-bromoethyl azide under basic conditions. The reaction typically takes place in a solvent such as dimethyl sulfoxide (DMSO) at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the azido group.
Reduction Reactions: The corresponding amine derivative.
Cycloaddition Reactions: Triazole-containing compounds.
Applications De Recherche Scientifique
N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds, including antimicrobial and anticancer agents.
Mécanisme D'action
The mechanism of action of N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions with alkyne-containing molecules, enabling the labeling and tracking of biomolecules. The nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes and receptors. These interactions can modulate biological pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-azidoethyl)-benzo[c][1,2,5]oxadiazol-4-amine: Lacks the nitro group, resulting in different reactivity and applications.
7-nitrobenzo[c][1,2,5]oxadiazol-4-amine: Lacks the azido group, limiting its use in bioorthogonal chemistry.
N-(2-azidoethyl)-benzo[c][1,2,5]oxadiazol-4-amine derivatives: Various derivatives with different substituents on the benzene ring or the azidoethyl group.
Uniqueness
N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine is unique due to the presence of both the azido and nitro groups, which confer distinct reactivity and versatility. The azido group enables bioorthogonal reactions, while the nitro group can be reduced to an amino group, allowing for further functionalization and interaction with biological targets .
Propriétés
Formule moléculaire |
C8H7N7O3 |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
N-(2-azidoethyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C8H7N7O3/c9-14-11-4-3-10-5-1-2-6(15(16)17)8-7(5)12-18-13-8/h1-2,10H,3-4H2 |
Clé InChI |
VWIOSGPGSCRJCV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


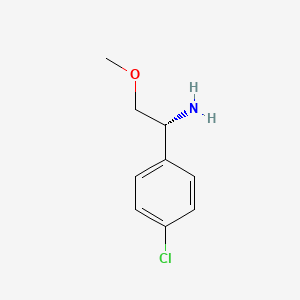

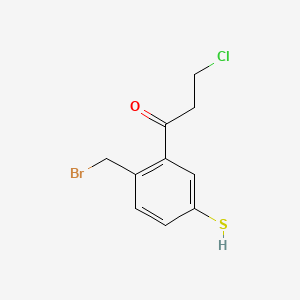

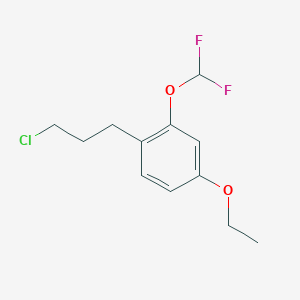
![6-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14052784.png)


